(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with methyl isocyanate to form the N-methylcarbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The ethynyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield a carbonyl compound, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved would depend on the specific application and require further research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Ethylpiperidin-4-yl)ethanamine: This compound is structurally similar but lacks the ethynyl and carbamate groups.
1,4-Dihydropyridine: This compound has a similar piperidine ring but different substituents and applications.
Uniqueness
(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate is unique due to the presence of both the ethynyl and N-methylcarbamate groups, which may confer specific chemical and biological properties not found in similar compounds .
Eigenschaften
Molekularformel |
C11H18N2O2 |
---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate |
InChI |
InChI=1S/C11H18N2O2/c1-4-11(15-10(14)12-3)6-8-13(5-2)9-7-11/h1H,5-9H2,2-3H3,(H,12,14) |
InChI-Schlüssel |
QOWGRSIGOAYFAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)(C#C)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.